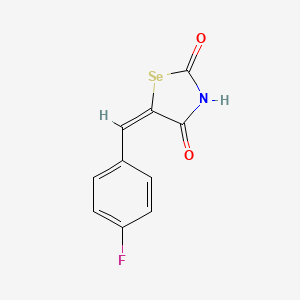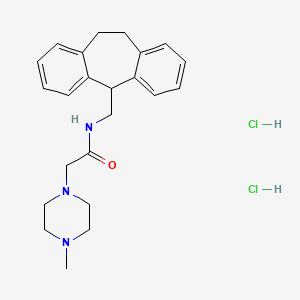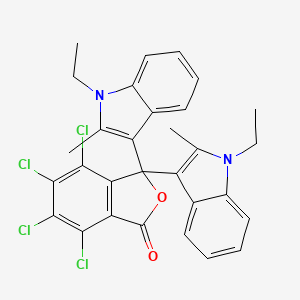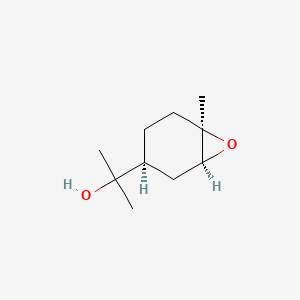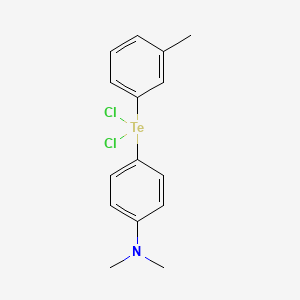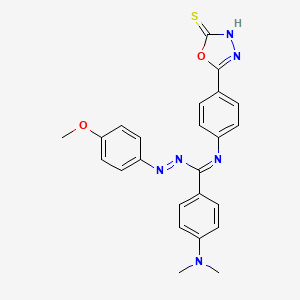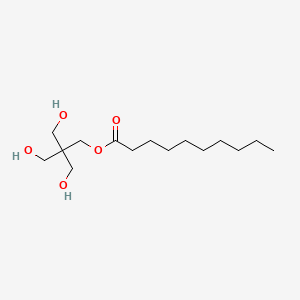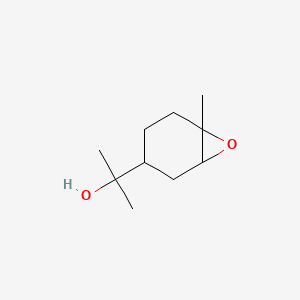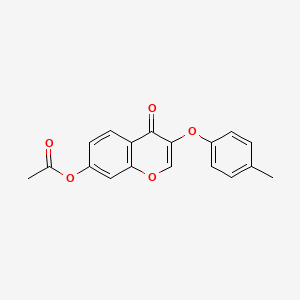
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core with acetyloxy and methylphenoxy substituents. It is of interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4H-1-benzopyran-4-one with acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyloxy group. The subsequent step involves the etherification of the resulting intermediate with 4-methylphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or methylphenoxy positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or ethers.
科学的研究の応用
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methylphenoxy)-
- 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-chlorophenoxy)-
- 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methoxyphenoxy)-
Uniqueness
4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methylphenoxy)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the acetyloxy and methylphenoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
137988-12-6 |
|---|---|
分子式 |
C18H14O5 |
分子量 |
310.3 g/mol |
IUPAC名 |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C18H14O5/c1-11-3-5-13(6-4-11)23-17-10-21-16-9-14(22-12(2)19)7-8-15(16)18(17)20/h3-10H,1-2H3 |
InChIキー |
WIZXGOPTWBZLCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


